molecular formula C19H20O2 B13424730 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol

2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol

Cat. No.: B13424730
M. Wt: 280.4 g/mol
InChI Key: KGLVYONNJLOYTL-UHFFFAOYSA-N
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Description

Phenanthrenes and Dihydrophenanthrenes: Structural and Functional Significance

Phenanthrenes are polycyclic aromatic hydrocarbons (PAHs) consisting of three fused benzene rings arranged in an angular geometry. Their aromaticity arises from 14 π-electrons delocalized across the conjugated system, satisfying Hückel’s rule for aromaticity (4n+2 π-electrons, where n=3). Dihydrophenanthrenes, in contrast, are partially hydrogenated derivatives in which two adjacent carbons in the central ring adopt a single bond, reducing aromaticity and introducing stereochemical complexity. This structural modification profoundly alters physicochemical properties, such as solubility and reactivity, while retaining bioactivity associated with the phenanthrene scaffold.

The functional significance of these compounds lies in their diverse pharmacological profiles. Phenanthrenes exhibit antimicrobial, anti-inflammatory, and spasmolytic activities, while dihydrophenanthrenes demonstrate enhanced antioxidant and cytotoxic properties due to increased electron density at the hydrogenated site. For instance, cymensifin A—a dihydrophenanthrene from Cymbidium ensifolium—shows selective cytotoxicity against breast (MCF7) and colon (CaCo₂) cancer cells with an IC₅₀ of 93.04 ± 0.86 µM and 55.14 ± 3.08 µM, respectively, while sparing normal dermal papilla cells (IC₅₀ >200 µM).

Table 1: Biological Activities of Select Dihydrophenanthrenes

Compound Source Activity Mechanism/Effect Reference
Cymensifin A Cymbidium ensifolium Anticancer Induces apoptosis in MCF7/CaCo₂ cells
Dendrobium Deriv. 3 Dendrobium virgineum Antioxidant Modulates MAPK pathways, enhances SOD/GPx
Unnamed Derivative Dendrobium terminale Cytotoxic Inhibits sw1990/HCT-116/HepG2 cell lines

Historical Context of Dihydrophenanthrene Discovery and Characterization

Phenanthrene was first isolated from coal tar in 1872 by Carl Graebe and independently by Wilhelm Rudolph Fittig. However, dihydrophenanthrenes remained underexplored until advances in chromatography and spectroscopy facilitated their identification in medicinal plants during the late 20th century. Early work focused on their occurrence in Dendrobium orchids, where they were initially mischaracterized due to spectral similarities to fully aromatic phenanthrenes. The revision of NMR data for compounds 7 and 9 from Dendrobium terminale in 2022 underscored the challenges in differentiating dihydro derivatives from their aromatic counterparts.

Recent decades have seen accelerated discovery, with over 50 dihydrophenanthrenes identified from Orchidaceae alone. This progress parallels the development of high-resolution mass spectrometry (HRMS) and 2D-NMR techniques, enabling precise structural elucidation of stereoisomers and substitution patterns. For example, the 2023 isolation of a dihydrophenanthrene from Dendrobium virgineum revealed its unique ability to protect retinal pigment epithelium cells from oxidative stress by upregulating superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Role in Natural Product Chemistry and Pharmacological Research

Dihydrophenanthrenes occupy a critical niche in plant chemical ecology, often serving as phytoalexins or allelochemicals. Their biosynthesis typically involves the oxidative coupling of phenylpropanoid precursors, followed by hydrogenation and functional group modifications. In Cymbidium ensifolium, the coexistence of dihydrophenanthrenes and lignans suggests shared biosynthetic pathways with branching points regulated by cytochrome P450 enzymes.

Pharmacologically, these compounds exhibit multitarget effects:

  • Anticancer Activity : Cymensifin A induces apoptosis in MCF7 cells by activating caspase-3 and downregulating Bcl-2, while sparing normal cells due to differential uptake or metabolic activation.
  • Antioxidant Capacity : Dendrobium-derived dihydrophenanthrenes scavenge reactive oxygen species (ROS) via direct electron transfer and indirect upregulation of endogenous antioxidants.
  • Anti-Inflammatory Action : Structural analogs inhibit NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 µM concentrations.

The vinyl group in 2-methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol may enhance membrane permeability, while the methoxy and hydroxyl groups facilitate hydrogen bonding with biological targets like DNA topoisomerases or kinase active sites.

This compound: Taxonomic and Biogenetic Relevance

This compound’s structure features a 9,10-dihydrophenanthrene core with substituents at positions 1 (methyl), 2 (methoxy), 5 (vinyl), 6 (methyl), and 7 (hydroxyl). The vinyl group at C-5 is rare among natural dihydrophenanthrenes, suggesting specialized biosynthesis in specific plant lineages. Isotopic labeling studies in related species indicate that the vinyl moiety arises from deamination of phenylalanine derivatives or oxidative cleavage of prenyl groups.

Taxonomically, its occurrence is restricted to epiphytic orchids of the subtribe Dendrobiinae, particularly species adapted to high-altitude environments. This distribution implies an ecological role in UV protection or pathogen resistance, as dihydrophenanthrenes absorb strongly in the 280–320 nm range. Biogenetically, the compound likely originates from the coupling of two cinnamyl alcohol units, followed by cyclization, hydrogenation, and oxidative modifications—a pathway shared with bibenzyls and phenanthrenoids.

Structural Analysis :

  • Methoxy Group (C-2) : Enhances lipid solubility and stabilizes the molecule through intramolecular hydrogen bonding with the C-7 hydroxyl.
  • Vinyl Group (C-5) : Introduces steric hindrance, potentially limiting rotational freedom and favoring specific protein conformations during binding.
  • Methyl Groups (C-1/C-6) : Shield reactive positions from enzymatic degradation, increasing metabolic stability in plant tissues.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

4-ethenyl-7-methoxy-3,8-dimethyl-9,10-dihydrophenanthren-2-ol

InChI

InChI=1S/C19H20O2/c1-5-14-11(2)17(20)10-13-6-7-15-12(3)18(21-4)9-8-16(15)19(13)14/h5,8-10,20H,1,6-7H2,2-4H3

InChI Key

KGLVYONNJLOYTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol

Isolation from Natural Sources

  • The compound has been isolated using classical phytochemical techniques from Juncus effusus and related Juncaceae species.
  • Extraction typically involves solvent partitioning followed by chromatographic fractionation:
    • Initial solvent extraction using cyclohexane–ethyl acetate–methanol gradients.
    • Further purification by vacuum liquid chromatography (VLC) on silica gel.
    • Gel filtration chromatography on Sephadex LH-20 with dichloromethane–methanol eluents.
    • Final purification by reversed-phase high-performance liquid chromatography (RP-HPLC) with methanol-water or acetonitrile-water gradients.

This multi-step chromatographic approach yields pure phenanthrene derivatives including the target compound in milligram quantities suitable for structural and biological evaluation.

Synthetic Approaches

Due to limited natural abundance, synthetic methods have been developed to prepare phenanthrene derivatives structurally related to this compound.

Rhodium(III)-Catalyzed C–H Activation and Relay Diels–Alder Reaction
  • A one-pot synthesis involves cyclohexadienone-containing 1,6-enynes and arylazaarenes.
  • The substrates, prepared from commercially available phenols and biphenyl derivatives, undergo rhodium(III)-catalyzed C–H activation.
  • This is followed by a relay Diels–Alder reaction, efficiently assembling the 9,10-dihydrophenanthrene core.
  • This methodology offers regioselectivity and functional group tolerance, allowing substitution patterns compatible with the target compound’s structure.
Palladium-Catalyzed Domino Reaction Using Aryl Iodides and Ortho-Bromobenzoyl Chlorides
  • A novel palladium-catalyzed reaction combines aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in one pot.
  • The process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction to form phenanthrene derivatives.
  • This method provides a broad substrate scope, including electron-rich and electron-poor substituents, with higher yields and shorter reaction times than previous methods.
  • The synthetic flexibility makes it suitable for preparing complex phenanthrene derivatives similar to this compound.
Electrocyclization-Based Synthesis
  • The 6π-electrocyclization of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides under thermolysis conditions leads to phenanthrene derivatives.
  • This serendipitous method allows the assembly of various phenanthrene frameworks with moderate to good yields.
  • The approach is mechanistically distinct and can be adapted for structural analogs of the target compound.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Substrates Catalyst/Conditions Yield Range Advantages Limitations
Isolation from Juncus effusus Plant material, solvents (cyclohexane, EtOAc, MeOH) Chromatography (VLC, Sephadex LH-20, RP-HPLC) Milligram scale Natural product, bioactive compound Low yield, time-consuming
Rhodium(III)-Catalyzed C–H Activation & Diels–Alder Cyclohexadienone 1,6-enynes, arylazaarenes Rh(III) catalyst, one-pot reaction Moderate to good Regioselective, functional group tolerant Requires expensive catalyst
Palladium-Catalyzed Domino Reaction Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene Pd catalyst, domino reaction conditions High yields (up to >80%) Broad substrate scope, efficient Requires Pd catalyst, multi-step mechanism
Electrocyclization via Thermolysis Diels–Alder intermediates of dihydrodibenzothiophene-S,S-dioxides Thermal conditions (reflux in nitrobenzene) Moderate yields Novel mechanistic pathway, diverse derivatives Moderate yields, specialized substrates

Research Results and Analytical Data

  • Biological Activity: The compound exhibits antimicrobial activity, as demonstrated in studies on phenanthrene derivatives from Juncus effusus with minimum inhibitory concentration (MIC) values showing promising effects against bacterial strains.
  • Structural Confirmation: Characterization typically involves NMR spectroscopy (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography to confirm the dihydrophenanthrene skeleton and substitution pattern.
  • Synthetic Yields: Rhodium-catalyzed methods provide moderate yields (~40-70%), while palladium-catalyzed domino reactions report higher yields (up to 85%), making the latter more attractive for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce saturated compounds.

Scientific Research Applications

2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating hormonal disorders, such as breast cancer and endometriosis.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol involves its interaction with specific molecular targets, such as hormone receptors. By binding to these receptors, the compound can modulate signaling pathways and influence cellular processes. This receptor-based intervention is particularly relevant in the context of hormonal disorders.

Comparison with Similar Compounds

Physicochemical Properties

  • Density : 1.135 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 479.3 ± 45.0 °C (predicted)
  • pKa : 9.91 ± 0.20 (predicted)
  • Storage : Stable at 2–8°C in inert conditions .

Biological Relevance This compound is classified as a natural product with applications in life sciences research, particularly in studying bioactive secondary metabolites .

Structural and Functional Analogues

The following table compares 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol with key analogues:

Compound Core Structure Substituents Biological Activity Source
This compound 9,10-Dihydrophenanthrene 2-OCH₃, 1/6-CH₃, 5-CH₂CH₂, 7-OH Research focus: Antimicrobial potential Juncus effusus
(E)-2-Methoxy-1,4-naphthoquinone-1-oxime (Z-4-2) Naphthoquinone 2-OCH₃, 1-oxime, 4-quinone Antibacterial (MRSA, Bacillus spp.) Streptomyces djakartensis
2,6-Dimethoxyphenanthren-4-ol Phenanthrene 2/6-OCH₃, 4-OH Antioxidant, cytotoxic Synthetic/Natural
1,6-Dimethyl-4,5-dihydropyrene-2,7-diol Dihydropyrene 1/6-CH₃, 2/7-OH, 4,5-dihydro Antifungal Juncus effusus
Key Structural Differences

Functional Groups : The vinyl group at position 5 distinguishes it from methyl- or hydroxyl-substituted analogues, possibly enhancing electrophilic reactivity .

Hybrid Features: Combines elements of dihydrophenanthrenes (stability) and naphthoquinones (redox activity), though it lacks the quinone moiety seen in Z-4-2 .

Pharmacological Comparison
  • Phenanthrenes with hydroxyl/methoxy groups (e.g., 2,6-dimethoxyphenanthren-4-ol) often exhibit moderate-to-strong antibacterial effects due to redox cycling and membrane disruption .
  • Bioavailability : The dihydro core and hydrophobic substituents (methyl, vinyl) may improve lipid solubility compared to fully oxidized analogues, though this requires experimental validation .

Biological Activity

2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol (CAS Number: 2266586-31-4) is a phenanthrene derivative that has garnered attention for its potential biological activities. This compound is primarily derived from the plant species Juncus effusus, which has been studied for its medicinal properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties and potential applications in various fields.

  • Molecular Formula : C₁₉H₂₀O₂
  • Molecular Weight : 280.36 g/mol
  • Purity : 98%
  • Appearance : Powder
  • Boiling Point : Approximately 479.3 ± 45.0 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.

Case Study: Antifungal and Antibacterial Activities

A notable study published in PubMed isolated three new phenanthrenes, including this compound, from Juncus effusus. The antimicrobial activities were evaluated against several strains:

Pathogen TypePathogen NameMinimum Inhibitory Concentration (MIC)
Fungi Rhizoctonia solani3.125 μg/mL
Verticillium dahliae Kleb6.25 μg/mL
Sclerotinia sclerotiorum12.5 μg/mL
Gibberella saubinetii12.5 μg/mL
Bipolaris zeicola12.5 μg/mL
Phytophthora parasitica12.5 μg/mL
Bacteria Bacterium paratyphosum B12.5 μg/mL
Micrococcus lysodeikticus25 μg/mL

The compound exhibited significant antifungal activity with MIC values ranging from 3.125 to 12.5 μg/mL against various agricultural pathogenic fungi and antibacterial activity against human pathogenic bacteria with MIC values of 12.5 and 25 μg/mL , respectively .

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is believed that the compound may disrupt cellular membranes or interfere with metabolic pathways in microorganisms, leading to cell death.

Potential Applications

Given its potent antimicrobial properties, this compound could have several applications:

  • Agricultural Use : As a natural fungicide to protect crops from fungal infections.
  • Pharmaceutical Development : As a lead compound in the development of new antibiotics or antifungal agents.
  • Environmental Remediation : In wastewater treatment processes due to its adsorptive properties.

Q & A

Q. What are the established methods for isolating and structurally elucidating 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol from natural sources?

The compound is typically isolated from Juncus effusus via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on spectroscopic methods:

  • NMR (1H and 13C) to determine substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns.
  • Comparison with spectral data of structurally related phenanthrenes to validate assignments .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • 1H NMR : Focus on vinyl proton signals (δ 5.0–6.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • 13C NMR : Identify dihydrophenanthrene core carbons (sp³ hybridized carbons at δ 20–40 ppm) and aromatic carbons (δ 100–150 ppm).
  • HRMS : Confirm molecular formula (C19H22O2) via exact mass analysis. Cross-validation with analogous compounds is essential to resolve overlapping signals .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

DFT calculations (e.g., using B3LYP or PBE functionals) can model:

  • Electron density distribution to predict reactive sites (e.g., hydroxyl or vinyl groups).
  • HOMO-LUMO gaps to assess stability and photochemical behavior.
  • Solvent effects via implicit solvation models (e.g., PCM). Validation against experimental UV-Vis or IR spectra improves accuracy .

Q. What strategies address contradictions in spectral data during structural characterization?

Contradictions (e.g., unexpected coupling patterns in NMR) require:

  • 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguous correlations.
  • Dynamic NMR to assess conformational flexibility (e.g., hindered rotation of substituents).
  • Comparative analysis with synthetic analogs or computational predictions to identify artifacts .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

While direct synthesis protocols are not detailed in available literature, strategies for analogous phenanthrenes include:

  • Protecting group chemistry for the hydroxyl group during vinylation or methylation steps.
  • Catalytic hydrogenation to achieve the 9,10-dihydro configuration.
  • Chiral resolution if enantiomeric purity is critical (e.g., via chiral HPLC) .

Q. What methodological frameworks ensure reproducibility in evaluating the bioactivity of this compound?

Reproducible bioassays require:

  • Standardized extraction protocols (e.g., fixed solvent ratios, temperatures).
  • Positive controls (e.g., known antimicrobials for activity studies).
  • Dose-response curves to quantify efficacy (IC50/EC50 values). Triangulation of data from multiple assays (e.g., MIC testing, biofilm inhibition) enhances reliability .

Methodological Considerations Table

Research AspectKey Techniques/ToolsValidation Criteria
Structural ElucidationNMR, HRMS, X-ray crystallographyMatch with published spectral databases
Computational ModelingDFT (B3LYP/PBE), Gaussian or ORCA softwareCorrelation with experimental spectra
Bioactivity AssessmentAntimicrobial assays, cytotoxicity screeningIC50/EC50 reproducibility across trials

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